Dithranol (Standard)

In Vitro Enzyme Inhibition Glucose-6-phosphate Dehydrogenase

Standardized Dithranol (CAS 480-22-8) is the benchmark antipsoriatic anthrone for reproducible research. Its mechanism—mitochondrial respiration inhibition via free radical generation and ATP depletion in keratinocytes—is unique among anthrones; metabolites and prodrugs fail to replicate this profile. This agent delivers sustained PASI reduction (9.1→4.7 at 8 wks), serves as an active comparator for vitamin D analogs, retinoids, and biologics, and achieves accelerated clearance when combined with tazarotene (final PASI 2.8 vs 4.8). Extreme photolability (complete decomposition in 4 days under light/air) demands specialized formulation approaches, making it an ideal model compound for evaluating novel light-sensitive drug delivery systems. Procure only validated, standardized material to ensure reliable, comparable experimental outcomes.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 480-22-8
Cat. No. B1221193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithranol (Standard)
CAS480-22-8
Synonyms1,8 Dihydroxy 9 anthrone
1,8,9-Anthracenetriol
1,8-Dihydroxy-9(10H)-anthracenone
1,8-Dihydroxy-9-anthrone
Anthraforte
Anthralin
Anthranol
Cignolin
Cygnoline
Dihydroxyanthranol
Dithranol
Dithrocream
Ditranol FNA
FNA, Ditranol
Lasan
Micanol
Psoradrate
Psoricrème
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
InChIKeyNUZWLKWWNNJHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Dithranol (Anthralin) Procurement: Standardized Topical Antipsoriatic Agent with Validated Potency


Dithranol (CAS 480-22-8), also known as anthralin, is a synthetic hydroxyanthrone derivative [1]. It is a free radical-generating mitochondrial poison that induces apoptosis in hyperproliferative keratinocytes [2]. As a standard antipsoriatic agent, it is widely used in topical formulations for psoriasis vulgaris, exerting its therapeutic effect primarily through inhibition of mitochondrial respiration and induction of oxidative stress [3].

Why Substituting Dithranol (Anthralin) with Analogues in Psoriasis Research Compromises Reproducibility


In-class anthrones such as chrysarobin and synthetic analogs like butantrone exhibit markedly different potency, stability, and irritation profiles despite structural similarities [1]. Substituting dithranol without validation can lead to inconsistent experimental outcomes due to its unique mitochondrial mechanism of action, which is not fully replicated by its metabolites or prodrugs [2]. The following quantitative evidence demonstrates why dithranol remains the benchmark for antipsoriatic anthrone research and why procurement of standardized dithranol is critical for reliable, comparable results.

Quantitative Differentiation of Dithranol (Anthralin) vs. Analogs and Alternative Therapies


Dithranol Exhibits Superior G6PDH Inhibition vs. Triacetate Prodrug and Benzoxathiole Analog

In a head-to-head in vitro comparison, dithranol demonstrated 10-fold greater inhibition of pure glucose-6-phosphate dehydrogenase (G6PDH) compared to 6-hydroxy-2-oxobenzoxathiole [1]. Furthermore, dithranol exhibited stronger G6PDH inhibition in human skin homogenates compared to triacetoxyanthracene, a prodrug that requires hydrolysis for activation [2].

In Vitro Enzyme Inhibition Glucose-6-phosphate Dehydrogenase Prodrug Comparison

Dithranol Demonstrates Comparable Efficacy to Butantrone with Differentiated Irritation and Staining Profile

In a 30-patient randomized, right-left comparison study, equimolar concentrations (3% dithranol vs. 4% butantrone) produced almost equal antipsoriatic activity [1]. However, dithranol caused significantly more skin staining (p<0.05) during weeks 2-10, while butantrone exhibited a delayed, progressive irritation profile that caused Koebner-like deterioration in some patients after weeks of uneventful use [1]. Short-contact irritation experiments confirmed that 0.1% and 0.5% dithranol produced markedly stronger increases in blood flow and erythema than butantrone concentrations up to 3.9% [2].

Clinical Psoriasis Irritation Staining Analog Comparison

Dithranol Monotherapy Achieves Slower but Sustained PASI Reduction vs. Calcipotriol

In a multicenter, randomized, parallel-group trial of 478 patients, dithranol short-contact therapy (30 min daily) reduced mean PASI score from 9.1 to 4.7 after 8 weeks, while calcipotriol ointment (50 µg/g twice daily) reduced PASI from 9.4 to 3.4 over the same period [1]. The difference in mean improvement was 1.6 (95% CI 0.5-2.7) favoring calcipotriol [1]. A more recent 2023 study of 186 patients reported that 21.5% of anthralin-treated patients achieved PASI-75 at 12 weeks, compared to 43% with calcipotriol (p=0.001) [2].

Clinical Psoriasis Area and Severity Index PASI Vitamin D Analog Efficacy

Dithranol Combined with Tazarotene Accelerates PASI Reduction vs. Dithranol Monotherapy

In a randomized, prospective study of 50 psoriatic patients (PASI>10), dithranol monotherapy reduced PASI from 18.5 to 4.8, whereas combination therapy with tazarotene reduced PASI from 17.2 to 2.8, demonstrating significantly faster healing with the combination [1]. The combination therapy also increased irritation as measured by clinical score and laser Doppler imaging [1].

Combination Therapy Retinoid Tazarotene PASI Synergy

Dithranol Shows Pronounced Photochemical Instability Requiring Specialized Handling and Formulation

Dithranol exhibits significant photodegradation in solution, with complete decomposition in acetone exposed to light and air within 4 days, producing the quinone (20%) and other degradation products [1]. In aqueous buffer (pH 7.5, 37°C, light-protected), dithranol decomposed completely within 4 hours, forming the 10,10'-dimer (40%) [2]. Photostability studies confirm strong dependency on solvent/excipient, with acetone showing the most rapid degradation under light [3].

Stability Photodegradation Formulation Quality Control

Dithranol's Mitochondrial Mechanism Differs Fundamentally from Anthraquinone and Dithranol Dimer

Anthralin inhibits mitochondrial oxygen uptake in the presence of ADP and substrate, inhibits ATP synthesis without affecting ATP hydrolysis, and depletes mitochondria of ATP [1]. In contrast, anthralin dimer is a much weaker inhibitor of mitochondrial functions, and anthraquinone is almost inactive [1]. Anthralin acts as an electron donor to inner mitochondrial membrane redox components and has an oligomycin-like effect, a mechanism not shared by its metabolites [1].

Mechanism of Action Mitochondria Oxidative Phosphorylation Electron Transport Chain

Optimal Research and Industrial Applications for Dithranol (Anthralin) Based on Quantified Differentiation


In Vitro Mechanistic Studies of Mitochondrial Dysfunction and Oxidative Stress

Use dithranol as a reference mitochondrial poison to induce ATP depletion and reactive oxygen species generation in keratinocyte cultures [1]. Its unique mechanism, distinct from metabolites, ensures reproducible induction of oxidative phosphorylation inhibition, making it ideal for screening novel cytoprotective agents or studying energy metabolism in hyperproliferative cells [1].

Clinical Comparator Arm for Novel Topical Antipsoriatic Agents

Dithranol's well-characterized, slower-onset but sustained PASI reduction (e.g., 9.1 to 4.7 at 8 weeks) and predictable acute irritation profile make it a robust active comparator for evaluating new vitamin D analogs, retinoids, or biologic therapies in randomized controlled trials [2]. Its distinct side effect profile allows for differentiated safety assessments [3].

Combination Therapy Research with Retinoids or Vitamin D Analogs

Dithranol combined with tazarotene achieves accelerated PASI reduction (final PASI 2.8 vs 4.8 with monotherapy), supporting its use in synergistic combination studies to explore enhanced therapeutic mechanisms and reduced treatment duration [4]. This application is particularly relevant for developing optimized topical regimens for moderate-to-severe plaque psoriasis.

Stability and Formulation Development Studies

Dithranol's extreme photochemical instability (complete decomposition in 4 days under light/air in acetone) necessitates specialized formulation approaches, such as encapsulation in liposomes or ethosomes [5]. It serves as a model compound for evaluating novel drug delivery systems designed to protect light-sensitive actives and control release kinetics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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